Methyl 2-(5-oxopyrrolidin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-oxopyrrolidin-3-yl)benzoate is an organic compound with the molecular formula C12H13NO3. It is a derivative of benzoic acid and contains a pyrrolidinone ring, which is a five-membered lactam.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-oxopyrrolidin-3-yl)benzoate typically involves the reaction of 2-(5-oxopyrrolidin-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
2-(5-oxopyrrolidin-3-yl)benzoic acid+methanolcatalystMethyl 2-(5-oxopyrrolidin-3-yl)benzoate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-oxopyrrolidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
Methyl 2-(5-oxopyrrolidin-3-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(5-oxopyrrolidin-3-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyrrolidinone ring structure but differ in the substitution pattern on the aromatic ring.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, exhibit diverse biological activities and are used in various medicinal chemistry applications.
Uniqueness
Methyl 2-(5-oxopyrrolidin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoate ester and a pyrrolidinone ring makes it a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-(5-oxopyrrolidin-3-yl)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)10-5-3-2-4-9(10)8-6-11(14)13-7-8/h2-5,8H,6-7H2,1H3,(H,13,14) |
InChI Key |
GKRRYRCXYGKBCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2CC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.